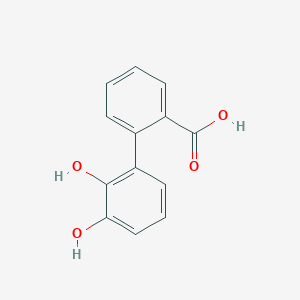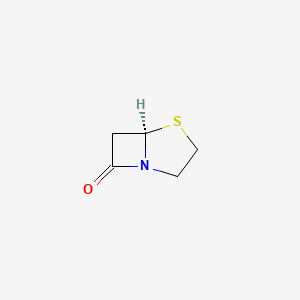![molecular formula C17H17N5 B1241993 2-[4-(2-Pyrimidinyl)-1-piperazinyl]quinoline](/img/structure/B1241993.png)
2-[4-(2-Pyrimidinyl)-1-piperazinyl]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(2-pyrimidinyl)-1-piperazinyl]quinoline is a member of piperazines and a member of pyridines.
Aplicaciones Científicas De Investigación
DNA Detection and Anticancer Activity
Compounds similar to 2-[4-(2-Pyrimidinyl)-1-piperazinyl]quinoline have been studied for their potential applications in detecting DNA and their anticancer activities. Novel benzimidazo[1,2-a]quinolines substituted with various nuclei, including piperidine, pyrrolidine, and piperazine, were synthesized and characterized. These compounds demonstrated potential applications as DNA-specific fluorescent probes, highlighting their significance in molecular biology and cancer research. Their molecular assembly was characterized by weak intermolecular hydrogen bonds and π–π aromatic interactions, which are crucial for DNA interaction (Perin, Hranjec, Pavlović, & Karminski-Zamola, 2011). Additionally, derivatives of 2-(4-benzoyl-1-piperazinyl)quinoline and 2-(4-cinnamoyl-1-piperazinyl)-quinoline were synthesized and evaluated for their anticancer activity. These derivatives demonstrated a high rate of cell growth inhibition and potential for further optimization as anti-cancerous drugs (Kubica et al., 2018).
Structural and Molecular Docking Studies
Structural analyses and molecular docking studies have been conducted on compounds with a similar structure to this compound. These studies provide insights into the interaction of these compounds with biological targets, potentially leading to novel drug discoveries. For instance, novel 2-(4-(4-substitutedphenylsulfonyl)piperazin-1-yl)quinolone-3-carbaldehyde derivatives were synthesized, and their structures were elucidated through various spectroscopic techniques. Molecular docking studies were performed to understand the binding modes of these compounds with target proteins, suggesting their potential antimicrobial activity (Desai et al., 2017).
Synthesis and Characterization of Novel Compounds
Research has focused on synthesizing and characterizing new derivatives of quinoline and pyrimidine, structures closely related to this compound. These studies aim to explore the chemical properties and potential biological activities of these compounds. For example, new quinoline, pyrimido[4,5-b]quinoline, [1,2,3]triazino[4,5-b]quinoline, and [1,2,4]triazolo[2′,3′:3,4]pyrimido[6,5-b]quinoline analogs were synthesized and evaluated for their in vitro antitumor activity. Some of these compounds showed significant broad-spectrum antitumor activity, indicating their potential as therapeutic agents (El-Gohary, 2013).
Propiedades
Fórmula molecular |
C17H17N5 |
|---|---|
Peso molecular |
291.35 g/mol |
Nombre IUPAC |
2-(4-pyrimidin-2-ylpiperazin-1-yl)quinoline |
InChI |
InChI=1S/C17H17N5/c1-2-5-15-14(4-1)6-7-16(20-15)21-10-12-22(13-11-21)17-18-8-3-9-19-17/h1-9H,10-13H2 |
Clave InChI |
YJVPHQFVPIMSIN-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=NC3=CC=CC=C3C=C2)C4=NC=CC=N4 |
SMILES canónico |
C1CN(CCN1C2=NC3=CC=CC=C3C=C2)C4=NC=CC=N4 |
Solubilidad |
1.3 [ug/mL] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-butyl-5-chloro-3-[[1-[2-(2H-tetrazol-5-yl)phenyl]indol-4-yl]methyl]imidazole-4-carboxylic acid](/img/structure/B1241918.png)

![(2S)-2-amino-N-[3-(3-aminopropylamino)propyl]-5-(diaminomethylideneamino)pentanamide](/img/structure/B1241923.png)
![(1'S,2'R,3'S,5'R,7'R)-2'-hydroxy-2'-methoxyspiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-3,6'-4,12-dioxatetracyclo[5.4.1.01,7.03,5]dodec-9-ene]-8',11'-dione](/img/structure/B1241924.png)




![TG(16:1(9Z)/20:1(11Z)/20:4(5Z,8Z,11Z,14Z))[iso6]](/img/structure/B1241931.png)

